

A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles

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Compound of Interest

Compound Name: 3,4-Dichloro-2-hydroxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of substituted benzonitriles, a class of compounds frequently encountered in pharmaceutical research and development. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of a model compound, 4-hydroxybenzonitrile (also known as 4-cyanophenol), supported by experimental data and detailed methodologies.

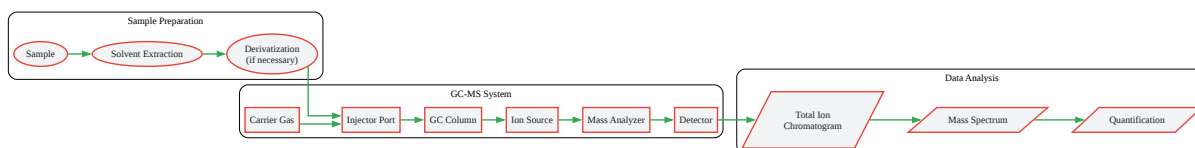
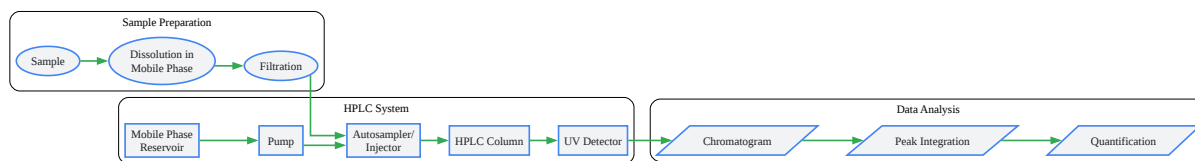
Method Comparison

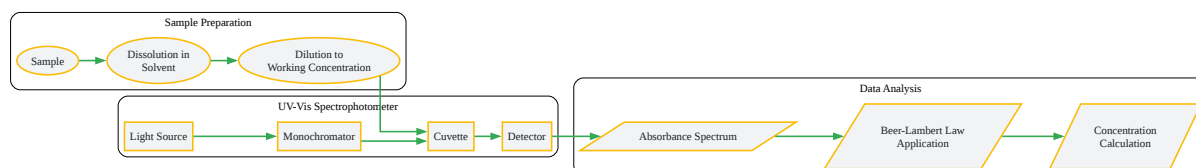
The choice of analytical technique depends on various factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis. Below is a summary of the performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of 4-hydroxybenzonitrile.

Parameter	HPLC-UV	GC-MS	UV-Vis Spectrophotometry	Capillary Electrophoresis (CE)
Linearity (R^2)	>0.999	>0.995	>0.999	0.9997
Limit of Detection (LOD)	13.5 ng/mL[1]	Typically in the low ng/mL to pg/mL range	0.625 µg/mL[2]	16.75 µg/mL[3]
Limit of Quantitation (LOQ)	2 µg/mL[1]	Typically in the ng/mL range	1.895 µg/mL[2]	50.77 µg/mL[3]
Accuracy (% Recovery)	>99%[1]	Typically 80-120%	99.74 - 100.16% [2]	91%[4]
Precision (%RSD)	<1%[1]	<15%	<2%[2]	0.76%[4]
Specificity	High (with appropriate column and mobile phase)	Very High (based on mass-to-charge ratio)	Low to Moderate (prone to interference from absorbing species)	High
Typical Run Time	5-30 minutes	10-40 minutes	< 5 minutes	15-30 minutes

Signaling Pathways and Experimental Workflows

Visual representations of the analytical workflows provide a clear understanding of the steps involved in each method.





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